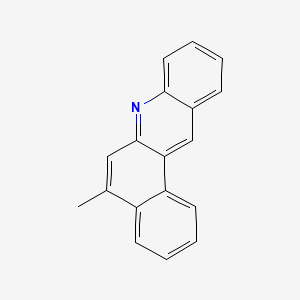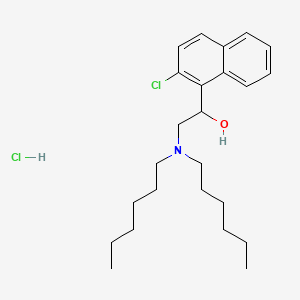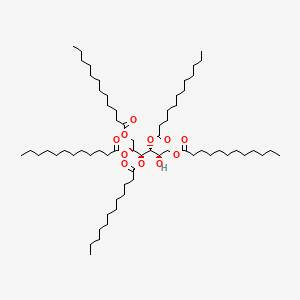
D-Glucitol 1,3,4,5,6-pentalaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol 1,3,4,5,6-pentalaurate is a chemical compound with the molecular formula C66H124O11 and a molecular weight of 1093.68416 . It is a derivative of D-glucitol (also known as sorbitol), where five hydroxyl groups are esterified with lauric acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,3,4,5,6-pentalaurate typically involves the esterification of D-glucitol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes can also enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
D-Glucitol 1,3,4,5,6-pentalaurate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to yield D-glucitol and lauric acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Various ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Alcohols derived from the ester groups.
科学研究应用
D-Glucitol 1,3,4,5,6-pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics.
作用机制
The mechanism of action of D-Glucitol 1,3,4,5,6-pentalaurate is primarily related to its amphiphilic properties. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier and surfactant. This interaction is facilitated by the esterified lauric acid chains, which can embed in lipid bilayers or interact with hydrophobic substances, while the D-glucitol backbone remains hydrophilic.
相似化合物的比较
Similar Compounds
D-Glucitol 1,3,4,5,6-pentaacetate: Another esterified derivative of D-glucitol, but with acetic acid instead of lauric acid.
D-Glucitol 1,3,4,5,6-pentastearate: Esterified with stearic acid, resulting in different hydrophobic properties.
D-Glucitol 1,3,4,5,6-pentapalmitate: Esterified with palmitic acid, offering a balance between hydrophilic and hydrophobic interactions.
Uniqueness
D-Glucitol 1,3,4,5,6-pentalaurate is unique due to its specific esterification with lauric acid, which provides a distinct balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification and surfactant properties.
属性
CAS 编号 |
94108-71-1 |
|---|---|
分子式 |
C66H124O11 |
分子量 |
1093.7 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |
InChI 键 |
SIEDUZNVHFJQQF-LVOMGTGVSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



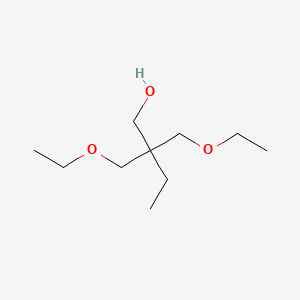
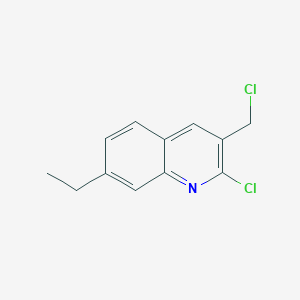
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)


![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
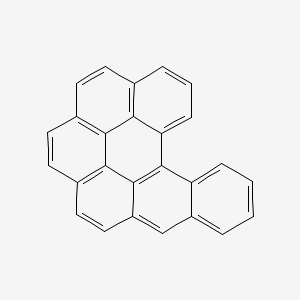
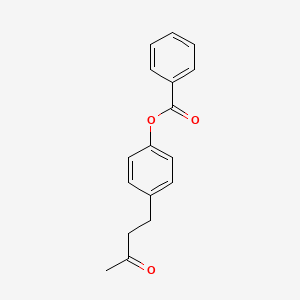
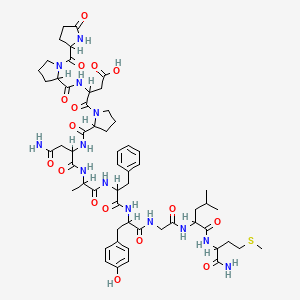
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
